methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
This compound features a thieno[2,3-c]pyridine core fused with a dihydrobenzodioxine moiety and functionalized with carbamoyl and methyl carboxylate groups. Its structural complexity arises from the heterocyclic thienopyridine scaffold, which is substituted at positions 2 and 3 with a 2,3-dihydrobenzo[b][1,4]dioxine carboxamido group and a carbamoyl group, respectively.
Properties
IUPAC Name |
methyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-26-19(25)22-7-6-10-14(8-22)29-18(15(10)16(20)23)21-17(24)13-9-27-11-4-2-3-5-12(11)28-13/h2-5,13H,6-9H2,1H3,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFHRTMABMDVON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential biological activity. This article reviews its biological properties, synthesis methods, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
Chemical Structure and Properties
The compound features a unique combination of a thieno[2,3-c]pyridine core and various functional groups, including carbamoyl and carboxamide moieties. Its structural complexity suggests diverse interaction capabilities with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Initial steps may include the formation of the thieno[2,3-c]pyridine scaffold followed by the introduction of the carbamoyl and carboxamide groups. The synthesis process is crucial for obtaining high purity and yield, which directly impacts the biological activity of the resulting compound.
Anticancer Potential
Preliminary studies indicate that compounds containing thieno[2,3-c]pyridine structures exhibit significant anticancer activities. For instance:
- Cell Line Studies : In vitro assays have shown that derivatives similar to methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine can inhibit the proliferation of various cancer cell lines. Notably, compounds with similar structures have demonstrated cytotoxic effects against leukemia and breast cancer cell lines .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been reported to inhibit tubulin polymerization, which is critical for mitosis in cancer cells .
- Targeting Specific Signaling Pathways : The presence of specific functional groups may allow for selective inhibition of signaling pathways involved in cancer progression.
Comparative Analysis with Related Compounds
To understand the unique properties of methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate better, a comparison with structurally related compounds is necessary:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 4,5-Dihydrothieno[2,3-c]pyridine derivatives | Similar core structure | Anticancer activity |
| Benzopyran derivatives | Aromatic systems | PI3K inhibition |
| Benzoxepin compounds | Heterocyclic frameworks | Antimicrobial properties |
This table highlights how methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate stands out due to its specific combination of functional groups that enhance its biological activity compared to other similar compounds .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Dihydrobenzofuran Lignans : Research indicated that dihydrobenzofuran derivatives exhibit antimitotic properties through tubulin inhibition . This suggests potential parallels in the action mechanism with methyl 3-carbamoyl derivatives.
- Antitumor Activity Evaluation : A series of benzofused hybrids were assessed for their anticancer properties in multiple myeloma cell lines. The findings indicated that specific structural modifications could significantly enhance potency against cancer cells .
Future Directions
Further research is essential to fully elucidate the pharmacological potential of methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate. Key areas for future studies include:
- Comprehensive Biological Assays : Conducting extensive in vitro and in vivo studies to evaluate efficacy across different cancer types.
- Mechanistic Studies : Investigating the specific molecular interactions and pathways affected by this compound.
- Structure-Activity Relationship (SAR) Analysis : Exploring how modifications to the structure influence biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-c]Pyridine Derivatives
- Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate () Core Structure: Thieno[2,3-c]pyridine with Boc-protected amine and ethyl ester. Key Differences: Simpler substituents (Boc group vs. dihydrobenzodioxine carboxamido). Properties: Molecular weight 326.4 g/mol; fewer hydrogen-bond acceptors (4 vs. 7). Applications: Intermediate in drug synthesis due to amine protection .
- Methyl 2-(1,3-Benzothiazole-2-Amido)-3-Carbamoyl-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-6-Carboxylate () Core Structure: Similar thieno[2,3-c]pyridine core. Key Differences: Benzothiazole substituent instead of dihydrobenzodioxine. Properties: Topological polar surface area 171 Ų; 2 hydrogen-bond donors, 7 acceptors. Applications: Potential bioactive compound due to high polarity .
Heterocyclic Compounds with Dihydrobenzodioxine Moieties
- 6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine () Core Structure: Pyridine linked to dihydrobenzodioxine. Key Differences: Lacks thienopyridine core; includes dimethylaminomethylphenyl group. Properties: Molecular weight 391.46 g/mol; SMILES structure indicates extended π-system. Applications: Research use in targeting aromatic interactions .
Other Heterocyclic Systems with Carboxylate/Carbamoyl Groups
- Ethyl-1,5-Dihydro-3-(2-Hydroxyphenyl)-7-Methyl-1,5-Diphenyl-[1,2,4]Triazolo[4,3-a]Pyrimidine-6-Carboxylate () Core Structure: Triazolo[4,3-a]pyrimidine. Key Differences: Triazole ring instead of thienopyridine; hydroxylphenyl substituent. Properties: Melting point 206°C; IR bands at 3425 cm⁻¹ (OH) and 1666 cm⁻¹ (C=O). Applications: Fluorescence studies due to aromatic stacking .
- Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate () Core Structure: Imidazo[1,2-a]pyridine. Key Differences: Nitrophenyl and cyano groups; dicarboxylate esters. Properties: Melting point 215–217°C; yield 55%. Applications: High-yield synthesis via one-pot reactions .
Data Table: Structural and Physicochemical Comparison
Key Findings and Implications
- 10).
- Synthetic Feasibility : One-pot reactions (–9) could be adapted for synthesizing the target compound, though yields may vary due to steric hindrance from the dihydrobenzodioxine group.
Q & A
Basic Synthesis and Optimization
Q: What are the critical challenges in synthesizing this compound, and how can reaction yields be optimized? A:
- Key Challenges : Low yields often arise from steric hindrance in the thienopyridine core and competing side reactions during carboxamide coupling.
- Methodology :
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Optimize coupling agents (e.g., HATU or EDCI) for carboxamide bond formation to minimize racemization .
- Purify intermediates via flash chromatography (ethyl acetate/petroleum ether gradients) to isolate high-purity precursors .
- Validation : Monitor reaction progress via TLC and confirm final product purity (>95%) by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Structural Elucidation
Q: How can conflicting NMR and X-ray crystallography data be resolved for this compound’s stereochemistry? A:
- Contradiction Analysis : Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal packing (X-ray).
- Methodology :
- Perform variable-temperature NMR to assess conformational flexibility of the dihydrothienopyridine ring .
- Use SHELXL for crystallographic refinement to resolve hydrogen-bonding networks and confirm absolute configuration .
- Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical NMR chemical shifts .
Biological Activity Profiling
Q: What experimental designs are robust for evaluating this compound’s antitubulin activity given inconsistencies in in vitro vs. cell-based assays? A:
- Experimental Design :
- Data Reconciliation :
- If in vitro activity does not correlate with cellular effects, evaluate membrane permeability (e.g., PAMPA assay) or metabolic stability (microsomal incubation) .
Stability and Degradation Pathways
Q: How can hydrolytic degradation pathways of the methyl carboxylate group be systematically characterized? A:
- Methodology :
- Conduct forced degradation studies under acidic/alkaline conditions (0.1M HCl/NaOH, 40°C).
- Analyze degradation products via LC-MSⁿ to identify cleavage sites (e.g., ester hydrolysis to carboxylic acid) .
- Use Arrhenius kinetics to predict shelf-life under storage conditions (4°C, desiccated) .
Computational Modeling for Target Identification
Q: What computational strategies predict off-target interactions while minimizing false positives? A:
- Methodology :
- Perform molecular docking (AutoDock Vina) against a curated target library (e.g., KinaseChemBL) to prioritize kinases or GPCRs .
- Validate with MM-PBSA binding free energy calculations to filter low-affinity hits .
- Cross-reference with pharmacophore modeling to ensure structural compatibility with known bioactive conformers .
Synthetic Byproduct Analysis
Q: How can unexpected byproducts from the dihydrobenzo[d]ioxine coupling step be identified and mitigated? A:
- Byproduct Identification :
- Use HRMS-ESI to detect sulfonamide or epoxide adducts (common side products) .
- Analyze reaction crude mixtures via ²H-NMR to trace deuterium incorporation in defective intermediates .
- Mitigation :
Pharmacokinetic Profiling
Q: What in vivo models best predict oral bioavailability for this compound? A:
- Methodology :
- Use Sprague-Dawley rats for PK studies: Administer 10 mg/kg orally and intravenously, then measure plasma levels via LC-MS/MS .
- Calculate bioavailability (F) using non-compartmental analysis (WinNonlin®).
- Correlate with LogP (measured via shake-flask method) to assess absorption limitations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
